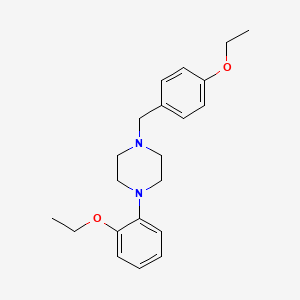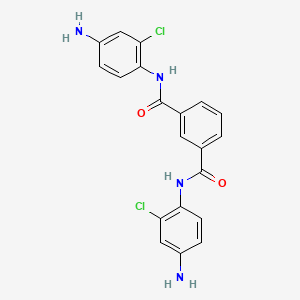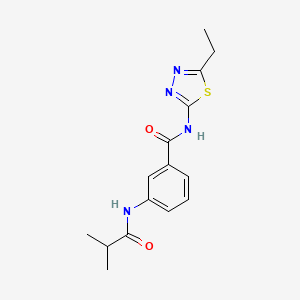
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide, also known as N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It may also affect the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and affect the expression of certain genes. It may also have other effects on the body that are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide is that it has been shown to have anti-cancer properties. This makes it a promising compound for further research in the field of cancer treatment. However, there are also limitations to its use in lab experiments. For example, it may have toxic effects on certain cells and may not be suitable for use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide. Some possible areas of research include:
1. Further studies on the mechanism of action of the compound to better understand how it affects cancer cells and inflammation.
2. Development of new methods for synthesizing the compound that are more efficient and cost-effective.
3. Studies on the potential use of the compound in combination with other drugs or treatments for cancer and inflammatory diseases.
4. Research on the potential toxic effects of the compound on different types of cells and tissues.
5. Studies on the pharmacokinetics and pharmacodynamics of the compound to better understand its effects on the body.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide is a promising compound that has potential applications in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further research in the treatment of these diseases. However, there are also limitations to its use in lab experiments, and further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide involves the reaction of 4-bromo-2,6-dimethylaniline with 3,4-dimethylbenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-10-5-6-14(7-11(10)2)17(20)19-16-12(3)8-15(18)9-13(16)4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNKFLPVVOJMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)


![4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)




![1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)
![N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764061.png)


![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)
![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)